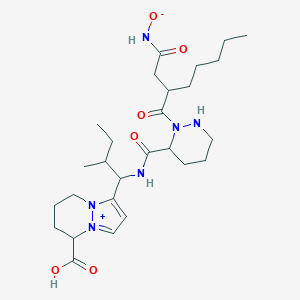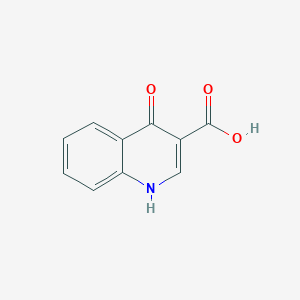
(3-溴丙基)三苯基膦溴化物
概述
描述
(3-Bromopropyl)triphenylphosphonium bromide, also known as (3-Bromopropyl)triphenylphosphonium bromide, is a useful research compound. Its molecular formula is C21H21Br2P and its molecular weight is 464.2 g/mol. The purity is usually 95%.
The exact mass of the compound (3-Bromopropyl)triphenylphosphonium bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84074. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3-Bromopropyl)triphenylphosphonium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromopropyl)triphenylphosphonium bromide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
功能化聚氨酯的合成
该化合物用作合成功能化聚氨酯的反应物。 该过程涉及阳离子开环聚合和点击化学 .
半pinacol重排
(3-溴丙基)三苯基膦溴化物参与半pinacol重排,该化学反应涉及将邻二醇转化为羰基化合物 .
直接芳基化
苯甲醛的烯化
它用于苯甲醛的烯化,该过程涉及将烯烃基团添加到苯甲醛分子中 .
C-H活化/环异构化
(3-溴丙基)三苯基膦溴化物参与C-H活化和环异构化。 这些过程涉及碳氢键的活化和分子结构的重排 .
分子内脱氢溴化
该化合物用于分子内脱氢溴化,该过程涉及从同一分子中去除氢和溴原子 .
溴二烯和烯炔的环异构化
作用机制
Target of Action
(3-Bromopropyl)triphenylphosphonium bromide is an electrophilic reagent . It is primarily used in electrophilic substitution reactions . The primary targets of this compound are nucleophilic agents with which it interacts during these reactions .
Mode of Action
The compound interacts with its targets through electrophilic substitution reactions . In organic synthesis, it is often used in reactions between nucleophiles and electrophiles, such as the introduction of iodine groups . It can also serve as a precursor to catalysts, promoting the progress of some organic reactions .
Biochemical Pathways
The specific biochemical pathways affected by (3-Bromopropyl)triphenylphosphonium bromide depend on the nucleophilic agents it interacts with. It has been involved in the synthesis of functionalized polyurethanes using cationic ring-opening polymerization and click chemistry, semipinacol rearrangement and direct arylation, olefination of benzaldehydes, C-H activation/cycloisomerization, intramolecular dehydrobromination, and cycloisomerizations of bromodienes and enynes .
Result of Action
The molecular and cellular effects of (3-Bromopropyl)triphenylphosphonium bromide’s action depend on the specific reactions it is involved in. For instance, it has been found to have significant inhibitory effects on ovarian cancer stem-like cells . It is also used as a flame retardant for solid antimony salts . When a fire occurs, halogenated flame retardants, including this compound, can release a large amount of smoke and toxic hydrogen halides, causing secondary harm .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-Bromopropyl)triphenylphosphonium bromide. For example, the compound’s reactivity can be influenced by the presence of other substances in the reaction environment. Its stability may be affected by factors such as temperature and pH. In terms of safety, it should be used in a well-ventilated area and stored in a sealed container . It is also important to follow correct laboratory operating procedures and comply with relevant regulations .
生化分析
Biochemical Properties
It is known to participate in various chemical reactions, suggesting that it may interact with a variety of enzymes, proteins, and other biomolecules .
Molecular Mechanism
It is known to participate in various chemical reactions, which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
属性
IUPAC Name |
3-bromopropyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrP.BrH/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHUZZUGJRPGKW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Br2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20957481 | |
| Record name | (3-Bromopropyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3607-17-8 | |
| Record name | (3-Bromopropyl)triphenylphosphonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3607-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Bromopropyl)triphenylphosphonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003607178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3607-17-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84074 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-Bromopropyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromo(3-bromopropyl)triphenylphosphorus | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.701 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is (3-Bromopropyl)triphenylphosphonium bromide typically synthesized?
A2: While traditional methods exist, a rapid synthesis method using microwave irradiation has been reported, achieving synthesis in just 2 minutes []. This method offers a time-efficient alternative to conventional procedures.
Q2: Can (3-Bromopropyl)triphenylphosphonium bromide be converted to other salts?
A3: Yes, the bromide salt can be easily converted to the corresponding iodide salt in water, highlighting the compound's versatility for different applications [].
Q3: Are there any structural characterization studies on (3-Bromopropyl)triphenylphosphonium bromide?
A4: Yes, X-ray crystallography studies have been conducted on (3-Bromopropyl)triphenylphosphonium bromide, revealing that the bromopropyl moiety adopts an extended conformation []. Interestingly, the C-Br vector's orientation in this structure shows similarities to the N-Br vector in the related compound, (2-aminoethyl)triphenylphosphonium bromide hydrobromide []. This structural insight might be relevant for understanding the compound's biological activity and potential interactions with biological targets.
Q4: What are the applications of (3-Bromopropyl)triphenylphosphonium bromide in material science?
A5: (3-Bromopropyl)triphenylphosphonium bromide serves as a precursor for synthesizing novel insoluble bactericidal ceramisite fillers []. These fillers exhibit antibacterial activity against heterotrophic bacteria in simulated industrial recirculation water, showcasing their potential for water purification applications [].
Q5: Can (3-Bromopropyl)triphenylphosphonium bromide be used to synthesize other interesting molecules?
A6: Absolutely! It's a valuable reagent in organic synthesis. For example, it reacts with potassium hydride to form Triphenylphosphonium-cyclopropylid, a compound with a unique pyramidal carbanion structure confirmed by X-ray diffraction analysis []. Additionally, it can be used to create stable R3P+(CH2)nS2O3− compounds that act as masked thiolate ligands, which have potential in gold nanoparticle functionalization for bio-recognition systems [].
Q6: How does (3-Bromopropyl)triphenylphosphonium bromide react with metals?
A7: Aqueous solutions of (3-Bromopropyl)triphenylphosphonium bromide can dissolve zero-valent metals []. This reaction, initially following second-order kinetics, depends on both the metal and bromide concentrations. Interestingly, this dissolution behavior is similar to how zero-valent metals interact with methylmercuric acetate and other organometallic compounds [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

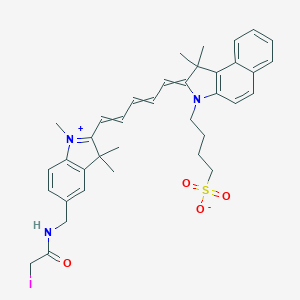
![methyl (2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-formamido-3-sulfanylpropanoyl]amino]-4-methylpent-4-enoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoate](/img/structure/B122569.png)
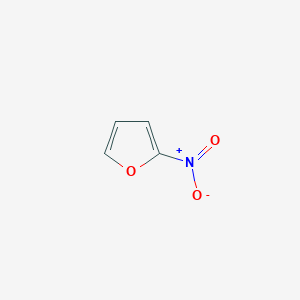

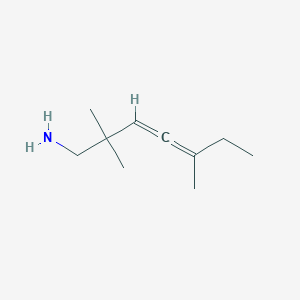
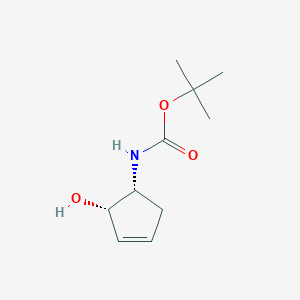


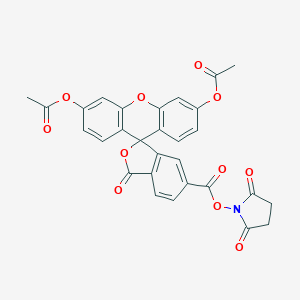

![1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B122590.png)
